Absolute Stereochemistry: (S)-Enantiomer Specification Versus (R)-Enantiomer 1354009-23-6
The (S)-configuration at the piperidine 3-position, confirmed by the InChI Key stereodescriptor (RPDGEZHFRZOVPX-HNNXBMFYSA-N, /t15-/m0/s1), unequivocally distinguishes CAS 1353999-51-5 from its (R)-enantiomer CAS 1354009-23-6 (InChI Key RPDGEZHFRZOVPX-OAHLLOKOSA-N, /t15-/m1/s1). Both enantiomers share identical molecular formula (C₁₇H₂₄N₂O₄), molecular weight (320.38 g/mol), predicted density (1.2±0.1 g/cm³), boiling point (489.5±45.0 °C), and flash point (249.8±28.7 °C). In enantioselective applications, the (S)-enantiomer of 3-aminopiperidine derivatives serves as a precursor to (S)-configured CNS-targeting ligands, as documented in process patents for enantiomerically enriched 3-aminopiperidine and its downstream bioactive compounds. [1] The (R)-enantiomer (CAS 1354009-23-6, Fluorochem F080935) was priced at ¥16,610/500mg through CN vendors, identical to the (S)-enantiomer's ¥16,610/500mg (Fluorochem F080936), indicating market parity for single enantiomers. The two enantiomers are not interchangeable when the target molecule requires a specific absolute configuration, as using the wrong enantiomer would invert the stereochemistry of all subsequent chiral centers generated in the synthetic sequence.
| Evidence Dimension | Absolute stereochemistry (optical configuration at piperidine 3-position) |
|---|---|
| Target Compound Data | (S)-configuration: InChI stereodescriptor /t15-/m0/s1; InChI Key RPDGEZHFRZOVPX-HNNXBMFYSA-N |
| Comparator Or Baseline | (R)-configuration (CAS 1354009-23-6): InChI stereodescriptor /t15-/m1/s1; InChI Key RPDGEZHFRZOVPX-OAHLLOKOSA-N |
| Quantified Difference | Opposite absolute configuration; all other predicted physicochemical parameters identical within measurement error (identical MW 320.38, predicted density 1.2±0.1 g/cm³, predicted bp 489.5±45.0 °C, predicted LogP 2.22) |
| Conditions | InChI stereochemical assignment per IUPAC conventions; vendor catalog specifications (Fluorochem F080936 vs. F080935) |
Why This Matters
Selection of the (S)-enantiomer is mandatory when the downstream synthetic target requires (S)-absolute stereochemistry; substitution with the (R)-enantiomer would generate the enantiomeric/diastereomeric product series, fundamentally altering biological target engagement for any chirality-dependent pharmacology.
- [1] Patent Application: Process for the preparation of enantiomerically enriched 3-aminopiperidine, US/WO, 2014. Describes utility of both (R)- and (S)-3-aminopiperidine as precursors for CNS receptor-targeting ligands. View Source
